molecular formula C10H13ClOS B12074023 1-(5-Butyl-4-chlorothiophen-2-yl)ethanone

1-(5-Butyl-4-chlorothiophen-2-yl)ethanone

Cat. No.: B12074023
M. Wt: 216.73 g/mol
InChI Key: PSDDFBFEAKNJIG-UHFFFAOYSA-N
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Description

1-(5-Butyl-4-chlorothiophen-2-yl)ethanone is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This specific compound features a butyl group at the 5-position, a chlorine atom at the 4-position, and an ethanone group at the 1-position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Butyl-4-chlorothiophen-2-yl)ethanone can be synthesized through several methods. One common approach involves the acylation of 5-butyl-4-chlorothiophene. The Friedel-Crafts acylation reaction is typically employed, where 5-butyl-4-chlorothiophene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Butyl-4-chlorothiophen-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.

    Substitution: Nucleophiles like amines or thiols; reactions often require a base such as triethylamine and are conducted in polar solvents like dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

1-(5-Butyl-4-chlorothiophen-2-yl)ethanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and specialty chemicals. Its derivatives are used in the formulation of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 1-(5-butyl-4-chlorothiophen-2-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the butyl and chlorine substituents can influence its binding affinity and specificity. The ethanone group can undergo metabolic transformations, leading to active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorothiophen-2-yl)ethanone: Lacks the butyl group, which can affect its chemical reactivity and biological activity.

    1-(5-Bromo-4-chlorothiophen-2-yl)ethanone:

    1-(5-Methyl-4-chlorothiophen-2-yl)ethanone: Features a methyl group instead of a butyl group, which can influence its solubility and reactivity.

Uniqueness

1-(5-Butyl-4-chlorothiophen-2-yl)ethanone is unique due to the presence of the butyl group, which can enhance its lipophilicity and potentially improve its interaction with hydrophobic targets. The combination of the butyl and chlorine substituents provides a distinct chemical profile, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H13ClOS

Molecular Weight

216.73 g/mol

IUPAC Name

1-(5-butyl-4-chlorothiophen-2-yl)ethanone

InChI

InChI=1S/C10H13ClOS/c1-3-4-5-9-8(11)6-10(13-9)7(2)12/h6H,3-5H2,1-2H3

InChI Key

PSDDFBFEAKNJIG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C=C(S1)C(=O)C)Cl

Origin of Product

United States

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